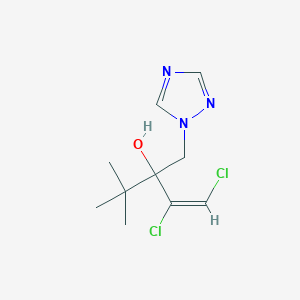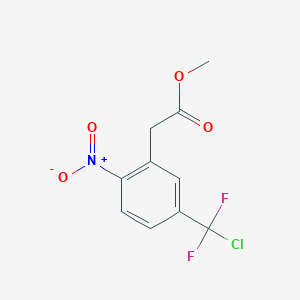![molecular formula C21H25ClN2 B8044694 ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B8044694.png)
ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of interest in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride involves a series of chemical reactions that require precise conditions and reagents. The exact synthetic route can vary, but it generally involves the following steps:
Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.
Intermediate Transformation: The intermediate compound is then transformed through a series of reactions, which may include oxidation, reduction, or substitution reactions.
Final Product Formation: The final step involves the purification and isolation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves producing the compound in large batches, allowing for better control over reaction conditions.
Continuous Flow Processing: This method involves a continuous flow of reactants through a reactor, which can improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.
Reducing Agents: These include substances like sodium borohydride or lithium aluminum hydride.
Catalysts: These include substances like palladium on carbon or platinum.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and may include various derivatives and analogs of the original compound.
Applications De Recherche Scientifique
ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in the treatment of various diseases and conditions.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Propriétés
IUPAC Name |
ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.ClH/c1-3-22(20-14-8-5-9-15-20)18-12-7-13-19-23(4-2)21-16-10-6-11-17-21;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZYSEFMLJWWFD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C=CC=CC=[N+](CC)C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(/C=C/C=C/C=[N+](CC)C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6S,7R,8R,8aR)-7-acetyloxy-3-oxo-8-phenylmethoxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-6-yl] acetate](/img/structure/B8044646.png)
![3-[2-(4-Iodophenyl)hydrazinyl]cyclohex-2-en-1-one](/img/structure/B8044650.png)



![6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione](/img/structure/B8044670.png)


![3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid](/img/structure/B8044681.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B8044698.png)
![tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B8044716.png)
